2-Bromoisobutyric-d6 Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: 2-Bromoisobutyric-d6 Acid can be synthesized through the bromination of isobutyric acid. The reaction typically involves the use of elemental bromine in the presence of a catalyst such as phosphorus tribromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions similar to those used in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .

化学反应分析

Types of Reactions: 2-Bromoisobutyric-d6 Acid primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include nucleophilic substitution, where the bromine atom is replaced by another nucleophile .

Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents like water or alcohols, under mild to moderate temperatures .

Major Products: The major products formed from these substitution reactions depend on the nucleophile used. For example, reacting this compound with sodium hydroxide would yield isobutyric acid, while reaction with an amine would produce an amide derivative .

科学研究应用

2-Bromoisobutyric-d6 Acid is extensively used in scientific research, particularly in the synthesis of dextran macroinitiators for atom transfer radical polymerization (ATRP). This process involves the partial esterification of the hydroxyl group of polysaccharides . Additionally, it is used in the preparation of multifunctional silica colloids by coating them with 2-bromo-2-methylpropionic acid stabilized quantum dots .

作用机制

The mechanism of action of 2-Bromoisobutyric-d6 Acid involves its role as a precursor in various chemical reactions. The bromine atom in the compound is highly reactive, making it a suitable candidate for substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .

相似化合物的比较

Similar Compounds:

- 2-Bromobutyric acid

- α-Bromobutyric acid

- 2-Bromo-2-methylpropionic acid

Uniqueness: 2-Bromoisobutyric-d6 Acid is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This feature allows researchers to track the compound in various biochemical pathways and reactions, providing valuable insights into reaction mechanisms and kinetics .

生物活性

2-Bromoisobutyric-d6 acid, a deuterated derivative of 2-bromoisobutyric acid, is a compound of interest in various fields of biological and chemical research. Its unique structure allows it to participate in diverse biochemical processes, particularly in polymer chemistry and bioconjugation strategies. This article provides a detailed overview of the biological activity of this compound, including its synthesis, applications, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of isobutyric acid. The deuterated form is synthesized using deuterated solvents or reagents to ensure that the hydrogen atoms are replaced with deuterium. For example, in one study, 2-bromoisobutyric acid was synthesized by reacting isobutyric acid with bromine in the presence of a solvent like dichloromethane .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Polymerization Initiator

this compound is widely used as an initiator in Atom Transfer Radical Polymerization (ATRP). It facilitates the synthesis of well-defined polymers with controlled molecular weights and architectures. For instance, it has been utilized to create end-functionalized polystyrene, which demonstrates tailored properties for specific applications .

2. Bioconjugation

The compound serves as a functional group in bioconjugation processes. It can react with amines to form stable linkages, making it useful for attaching drugs or other biomolecules to polymers or proteins. This property enhances the solubility and bioavailability of therapeutic agents .

3. Anticancer Activity

Research indicates that derivatives of bromoisobutyric acids exhibit anticancer properties. For example, studies have shown that these compounds can induce apoptosis in cancer cells by disrupting metabolic pathways . The mechanism often involves inhibition of fatty acid synthesis and modulation of cellular signaling pathways.

Case Study 1: Polymer Chemistry

In a study investigating the self-assembly behavior of block copolymers, this compound was employed as an initiator for synthesizing block copolymers that demonstrated significant potential for drug delivery applications. The resulting polymers exhibited controlled release profiles when loaded with therapeutic agents .

Case Study 2: Protein Modification

Another research effort focused on using this compound for modifying proteins to enhance their stability and functionality. The study highlighted how conjugating this compound to proteins could improve their resistance to proteolytic degradation while maintaining biological activity .

Research Findings

A summary of research findings related to the biological activity of this compound is presented in the table below:

属性

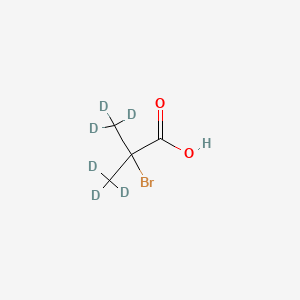

IUPAC Name |

2-bromo-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSPGBOGLXKMDU-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。